REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([C:2]2[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][C:1]=2[CH3:9])=[O:16])=[CH:13][CH:12]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
7.21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
10.55 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
8.83 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 75 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed 10 hours
|
Duration
|
10 h
|
Type
|
WAIT
|
Details
|
kept at ambient temperature 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of ice (250 g) and concentrated hydrochloric acid (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water (3X), saturated aqueous sodium carbonate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness at 30° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C2=C(C=C(C=C2C)C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.61 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |